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molecular formula C10H9FO B8623213 3-(4-Fluorophenyl)-2-methylprop-2-enal

3-(4-Fluorophenyl)-2-methylprop-2-enal

Cat. No. B8623213
M. Wt: 164.18 g/mol
InChI Key: KGIKBRYVRUTDGR-UHFFFAOYSA-N
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Patent
US04335136

Procedure details

To a solution of 124 g (1 mole) of 4-fluorobenzaldehyde and 8 g (0.143 mole) of potassium hydroxide in 500 ml ethanol at room temperature was added dropwise a solution of 52.2 g (0.9 mole) of propionaldehyde in 100 ml ethanol. After stirring for 0.5 hour, the mixture was acidified with acetic acid and concentrated by rotary evaporation. The residue was partitioned between methylene chloride and water. The aqueous layer was extracted three times with additional methylene chloride. The combined organic layers were dried and concentrated. Distillation through a 12-inch vacuum jacketed column gave 113.5 g (77%) of pale yellow low-melting crystalline product, b.p. 70°-72° C. (0.4-0.7 mm).
Quantity
124 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
52.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[OH-].[K+].[CH:12](=[O:15])[CH2:13][CH3:14].C(O)(=O)C>C(O)C>[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[C:13]([CH3:14])[CH:12]=[O:15])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
124 g
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
8 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
52.2 g
Type
reactant
Smiles
C(CC)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 0.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between methylene chloride and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted three times with additional methylene chloride
CUSTOM
Type
CUSTOM
Details
The combined organic layers were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
Distillation through a 12-inch vacuum

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=C(C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 113.5 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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